D-フルクトース6-リン酸二カリウム塩

説明

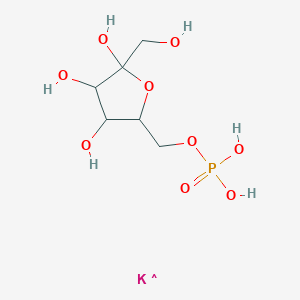

D-Fructose 6-phosphate dipotassium salt is a useful research compound. Its molecular formula is C6H12KO9P and its molecular weight is 299.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Fructose 6-phosphate dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Fructose 6-phosphate dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

酵素の同定と特性評価

F6Pは、炭水化物代謝に関与するさまざまな酵素の同定と特性評価に使用されます。 例えば、解糖系の速度調節において重要な役割を果たすホスホフルクトキナーゼの研究に役立ちます .

解糖経路研究

研究者はF6Pを使用して解糖経路の複雑さを探求し、グルコースがどのように分解されてエネルギーが放出されるか、そしてF6Pのような中間体がプロセスでどのように利用されるかを理解しています .

代謝性疾患研究

F6Pは、解糖系の調節が乱れる糖尿病などの代謝性疾患の研究に役立ちます。 これらの疾患の生化学的基礎を理解するのに役立ちます .

創薬

創薬では、F6Pを使用して、グルタミン:フルクトース6-リン酸アミドトランスフェラーゼなどの酵素の活性を調節する化合物をスクリーニングできます。この酵素は、グリコサミノグリカンやプロテオグリカン合成に関与する化合物であるグルコサミン6-リン酸の産生に関連しています .

農業研究

F6Pは、植物の代謝や植物が分子レベルで環境ストレスにどのように反応するかを研究する、特に農業研究に役立ちます .

合成生物学

合成生物学では、F6Pは、バイオ燃料や医薬品を生産するために、細菌または酵母の代謝経路を設計するために使用されます。 合成経路の構成要素として役立ちます .

栄養学研究

F6Pは、さまざまな食事が体の代謝経路にどのように影響するか、特に炭水化物の利用やF6Pのような中間体の役割を理解するために、栄養学研究で使用されます .

バイオテクノロジー

最後に、F6Pは、グルコースをフルクトースに変換する中間体であり、食品製品の甘味を増す高果糖コーンシロップ(HFCS)の生産にバイオテクノロジーで使用されます .

作用機序

Target of Action

The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .

Mode of Action

D-Fructose 6-phosphate dipotassium salt interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.

Biochemical Pathways

The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.

Result of Action

The action of D-Fructose 6-phosphate dipotassium salt results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.

生化学分析

Biochemical Properties

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.

Cellular Effects

The presence of D-Fructose 6-phosphate dipotassium salt in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, D-Fructose 6-phosphate dipotassium salt exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose 6-phosphate dipotassium salt can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Fructose 6-phosphate dipotassium salt can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

D-Fructose 6-phosphate dipotassium salt is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Fructose 6-phosphate dipotassium salt and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

InChI |

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSDEVNXCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585154 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-47-4 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)

![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)